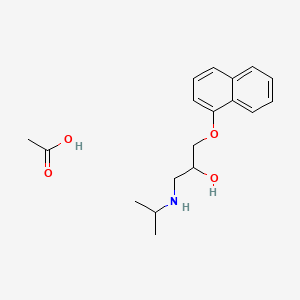
(2-Hydroxy-3-(naphthyloxy)propyl)isopropylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium acetate is a chemical compound with the molecular formula C16H21NO2.C2H4O2 and a molecular weight of 319.4 g/mol. It is known for its unique structure, which includes a naphthyloxy group attached to a propyl chain with an isopropylammonium acetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium acetate typically involves the reaction of 2-hydroxy-3-(naphthyloxy)propylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with strict control over reaction conditions and purification steps to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The naphthyloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium acetate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylazanium
- ®-(+)-1-benzylamino-3-phenoxy-2-propanol
- (3R,4S)-1-benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone
Uniqueness
[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium acetate is unique due to its specific structural features, such as the naphthyloxy group and the isopropylammonium acetate moiety. These features confer distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
CAS No. |
93982-03-7 |
|---|---|
Molecular Formula |
C18H25NO4 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
acetic acid;1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H21NO2.C2H4O2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;1-2(3)4/h3-9,12,14,17-18H,10-11H2,1-2H3;1H3,(H,3,4) |
InChI Key |
AAQCIMVFPOGSJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


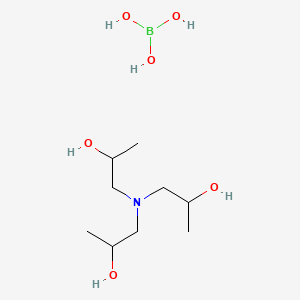

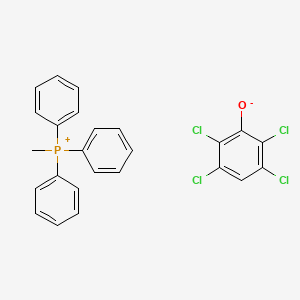
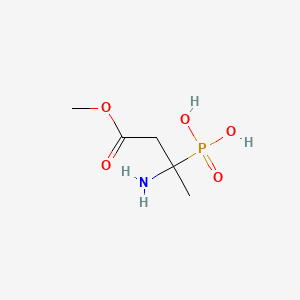
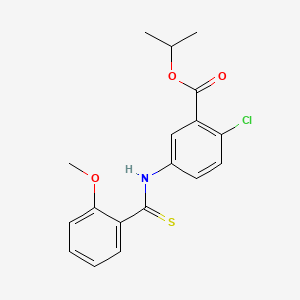
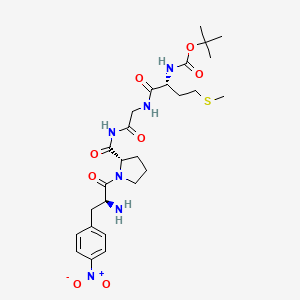
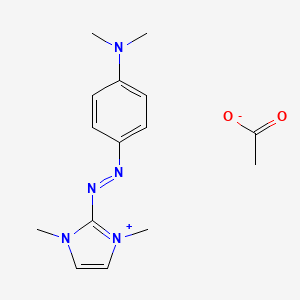
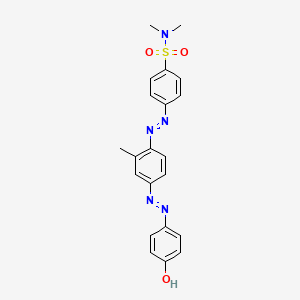
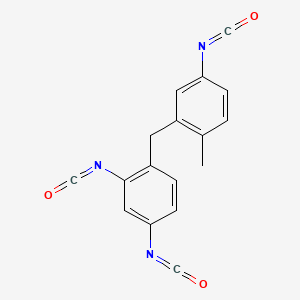
![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)
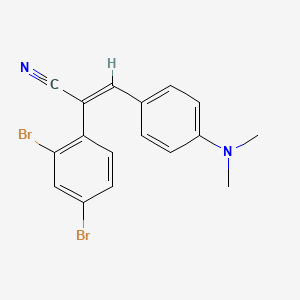
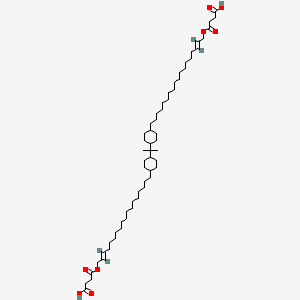
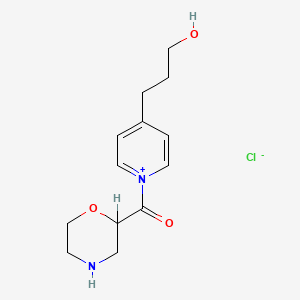
![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)
